2-Chloro-4-(4-cyanophenyl)benzoic acid
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Description
2-Chloro-4-(4-cyanophenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClNO2 . It has a molecular weight of 257.68 . The IUPAC name for this compound is 3-chloro-4’-cyano [1,1’-biphenyl]-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene . In another study, a co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide was synthesized using liquid-assisted grinding and solution crystallization experiments .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental techniques. For instance, nonhydrogen atoms can be first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.57 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(4-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPJWJSDUYNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688824 |
Source
|
Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-47-4 |
Source
|
Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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